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Compound of Interest

Compound Name: KN-62

Cat. No.: B1217683 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profile of KN-62, a widely

used inhibitor of Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII). The data

presented here is intended to offer an objective overview of its on-target and off-target

activities, supported by experimental data, to aid in the design and interpretation of research

studies.

Executive Summary
KN-62 is a potent, cell-permeable inhibitor of CaMKII, a key serine/threonine kinase involved in

a multitude of cellular processes. While it is often cited as a selective CaMKII inhibitor,

comprehensive profiling reveals a broader spectrum of activity. Notably, KN-62 exhibits potent

inhibition of the purinergic receptor P2X7, an ATP-gated ion channel, with an IC50 value

significantly lower than that for CaMKII. This guide presents quantitative data on the selectivity

of KN-62 against a panel of kinases, highlighting its primary target and significant off-target

interactions.

KN-62 Kinase Selectivity Profile
The following table summarizes the inhibitory activity of KN-62 against its primary target

CaMKII and a panel of other kinases. The data reveals that while KN-62 is effective against

CaMKII, it also interacts with other kinases at a tested concentration of 10 µM.
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Target IC50/Ki
% Activity
Remaining @ 10µM

Notes

CaMKII 900 nM (IC50)[1] 38%[2]

Primary Target. KN-62

acts as a competitive

inhibitor with respect

to calmodulin by

binding to the

calmodulin-binding

site of CaMKII.[1]

P2X7 Receptor 15 nM (IC50)
Not Assayed in Kinase

Panel

Significant Off-Target.

A potent non-

competitive

antagonist. This

interaction is

independent of its

kinase inhibitory

activity.[1]

CAMK1 Not Determined 38%[2]
Significant inhibition

observed at 10 µM.

DYRK1A Not Determined 38%[2]
Significant inhibition

observed at 10 µM.

Lck Not Determined 30%[2]
Significant inhibition

observed at 10 µM.

PRAK Not Determined 45%[2]
Moderate inhibition

observed at 10 µM.

PIM1 Not Determined 53%[2]
Moderate inhibition

observed at 10 µM.

MAPKAP-K2 Not Determined 56%[2]
Moderate inhibition

observed at 10 µM.

GSK3 beta Not Determined 58%[2]
Moderate inhibition

observed at 10 µM.
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RSK2 Not Determined 60%[2]
Moderate inhibition

observed at 10 µM.

PIM3 Not Determined 61%[2]
Moderate inhibition

observed at 10 µM.

S6K1 Not Determined 61%[2]
Moderate inhibition

observed at 10 µM.

IKK beta Not Determined 63%[2]
Moderate inhibition

observed at 10 µM.

SRPK1 Not Determined 70%[2]
Low inhibition

observed at 10 µM.

NEK6 Not Determined 74%[2]
Low inhibition

observed at 10 µM.

MAPKAP-K3 Not Determined 74%[2]
Low inhibition

observed at 10 µM.

PKB alpha Not Determined 75%[2]
Low inhibition

observed at 10 µM.

SGK1 Not Determined 75%[2]
Low inhibition

observed at 10 µM.

DYRK2 Not Determined 76%[2]
Low inhibition

observed at 10 µM.

MELK Not Determined 76%[2]
Low inhibition

observed at 10 µM.

PKA Not Determined 76%[2]
Low inhibition

observed at 10 µM.

CSK Not Determined 79%[2]
Low inhibition

observed at 10 µM.

JNK3 Not Determined 79%[2]
Low inhibition

observed at 10 µM.

SmMLCK Not Determined 80%[2]
Low inhibition

observed at 10 µM.
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MSK1 Not Determined 81%[2]
Low inhibition

observed at 10 µM.

DYRK3 Not Determined 81%[2]
Low inhibition

observed at 10 µM.

PKB beta Not Determined 83%[2]
Low inhibition

observed at 10 µM.

p38 beta MAPK Not Determined 84%[2]
Low inhibition

observed at 10 µM.

CAMKK alpha Not Determined 85%[2]
Low inhibition

observed at 10 µM.

PHK Not Determined 87%[2]
Low inhibition

observed at 10 µM.

PKD1 Not Determined 87%[2]
Low inhibition

observed at 10 µM.

PRK2 Not Determined 87%[2]
Low inhibition

observed at 10 µM.

PIM2 Not Determined 87%[2]
Low inhibition

observed at 10 µM.

ROCK 2 Not Determined 87%[2]
Low inhibition

observed at 10 µM.

CAMKK beta Not Determined 88%[2]
Low inhibition

observed at 10 µM.

JNK2 Not Determined 89%[2]
Low inhibition

observed at 10 µM.

Aurora B Not Determined 89%[2]
Low inhibition

observed at 10 µM.

PAK4 Not Determined 89%[2]
Low inhibition

observed at 10 µM.

p38 delta MAPK Not Determined 90%[2]
Minimal inhibition

observed at 10 µM.
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NEK2a Not Determined 90%[2]
Minimal inhibition

observed at 10 µM.

MARK3 Not Determined 90%[2]
Minimal inhibition

observed at 10 µM.

NEK7 Not Determined 91%[2]
Minimal inhibition

observed at 10 µM.

p38 alpha MAPK Not Determined 91%[2]
Minimal inhibition

observed at 10 µM.

Aurora C Not Determined 91%[2]
Minimal inhibition

observed at 10 µM.

ERK2 Not Determined 92%[2]
Minimal inhibition

observed at 10 µM.

CK1 delta Not Determined 93%[2]
Minimal inhibition

observed at 10 µM.

MKK1 Not Determined 93%[2]
Minimal inhibition

observed at 10 µM.

PKC alpha Not Determined 93%[2]
Minimal inhibition

observed at 10 µM.

Src Not Determined 94%[2]
Minimal inhibition

observed at 10 µM.

PLK1 Not Determined 95%[2]
Minimal inhibition

observed at 10 µM.

BRSK2 Not Determined 96%[2]
Minimal inhibition

observed at 10 µM.

HIPK2 Not Determined 99%[2]

No significant

inhibition observed at

10 µM.

PKC zeta Not Determined 99%[2]

No significant

inhibition observed at

10 µM.
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PDK1 Not Determined 99%[2]

No significant

inhibition observed at

10 µM.

ERK8 Not Determined 99%[2]

No significant

inhibition observed at

10 µM.

MNK2 Not Determined 101%[2]

No significant

inhibition observed at

10 µM.

p38 gamma MAPK Not Determined 102%[2]

No significant

inhibition observed at

10 µM.

ERK1 Not Determined 102%[2]

No significant

inhibition observed at

10 µM.

MST2 Not Determined 102%[2]

No significant

inhibition observed at

10 µM.

MNK1 Not Determined 103%[2]

No significant

inhibition observed at

10 µM.

PAK5 Not Determined 104%[2]

No significant

inhibition observed at

10 µM.

CDK2-Cyclin A Not Determined 105%[2]

No significant

inhibition observed at

10 µM.

CK2 Not Determined 105%[2]

No significant

inhibition observed at

10 µM.

HIPK3 Not Determined 107%[2] No significant

inhibition observed at
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10 µM.

JNK1 Not Determined 110%[2]

No significant

inhibition observed at

10 µM.

PAK6 Not Determined 113%[2]

No significant

inhibition observed at

10 µM.

AMPK Not Determined 115%[2]

No significant

inhibition observed at

10 µM.

RSK1 Not Determined 116%[2]

No significant

inhibition observed at

10 µM.

CHK1 Not Determined 120%[2]

No significant

inhibition observed at

10 µM.

CHK2 Not Determined 123%[2]

No significant

inhibition observed at

10 µM.

EF2K Not Determined 130%[2]

No significant

inhibition observed at

10 µM.

PKC (Ca2+-

dependent)
Not Determined Not Inhibited

Qualitative data

indicating no

inhibition.[3]

PTK Not Determined Not Inhibited

Qualitative data

indicating no

inhibition.[3]
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The determination of kinase inhibitor selectivity is a critical step in drug discovery and chemical

biology. A standard method for this is the in vitro kinase assay, which measures the enzymatic

activity of a kinase in the presence and absence of an inhibitor. Below is a representative

protocol for a radiometric kinase assay, a common method for assessing kinase activity.

Objective: To determine the inhibitory effect of KN-62 on the activity of a panel of protein

kinases.

Materials:

Purified recombinant kinases

Specific peptide substrates for each kinase

KN-62 (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)

Kinase reaction buffer (typically contains a buffer like HEPES or Tris-HCl, MgCl2, and other

components optimized for the specific kinase)

[γ-³²P]ATP or [γ-³³P]ATP (radiolabeled ATP)

ATP

Phosphocellulose paper or membrane

Wash buffer (e.g., phosphoric acid)

Scintillation counter and scintillation fluid

Procedure:

Preparation of Reagents:

Prepare a stock solution of KN-62 in DMSO.

Prepare serial dilutions of KN-62 in the kinase reaction buffer.
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Prepare a master mix for the kinase reaction containing the kinase reaction buffer, the

specific peptide substrate, and the purified kinase enzyme.

Kinase Reaction:

In a microcentrifuge tube or a well of a microplate, add the kinase master mix.

Add the desired concentration of KN-62 or the vehicle control (DMSO) to the reaction

mixture.

Pre-incubate the mixture for a short period (e.g., 10 minutes) at the optimal temperature

for the kinase (often 30°C) to allow the inhibitor to bind to the kinase.

Initiate the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ-³²P]ATP.

The final ATP concentration is typically at or near the Km for the specific kinase to ensure

sensitive detection of inhibition.

Reaction Quenching and Substrate Capture:

After a defined incubation time (e.g., 10-30 minutes), during which the kinase is in its

linear reaction range, stop the reaction. This can be done by adding a strong acid (e.g.,

phosphoric acid) or by spotting the reaction mixture onto a phosphocellulose

paper/membrane.

The phosphocellulose paper/membrane selectively binds the phosphorylated peptide

substrate, while the unreacted [γ-³²P]ATP is washed away.

Washing:

Wash the phosphocellulose paper/membrane multiple times with the wash buffer to

remove all unbound radiolabeled ATP.

Detection and Data Analysis:

Place the washed phosphocellulose paper/membrane in a scintillation vial with scintillation

fluid.
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Measure the amount of radioactivity incorporated into the peptide substrate using a

scintillation counter. The counts per minute (CPM) are directly proportional to the kinase

activity.

Calculate the percentage of remaining kinase activity for each KN-62 concentration

compared to the vehicle control.

For IC50 determination, plot the percentage of remaining activity against the logarithm of

the KN-62 concentration and fit the data to a sigmoidal dose-response curve.

Visualizing the CaMKII Signaling Pathway
The following diagrams illustrate the CaMKII signaling pathway and the experimental workflow

for assessing kinase inhibitor selectivity.
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Caption: CaMKII signaling pathway and inhibition by KN-62.
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1. Preparation 2. Kinase Reaction

3. Separation & Detection

4. Data Analysis
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Caption: Experimental workflow for a radiometric kinase assay.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.benchchem.com/product/b1217683?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1217683?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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